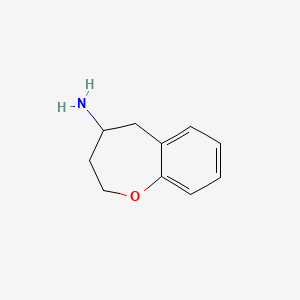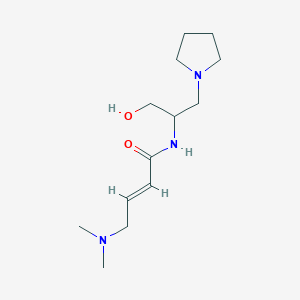
2,3,4,5-Tetrahydro-1-benzoxepin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C10H13NO and a molecular weight of 163.22 . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine and related compounds has been described in several studies . For example, a series of trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives were synthesized and biologically evaluated to discover potential antipsychotics with good drug target selectivity .Molecular Structure Analysis
The InChI code for 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is 1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2 . The compound has a molecular weight of 163.22 g/mol .Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a liquid at room temperature . The compound has a molecular weight of 163.22 g/mol .Wissenschaftliche Forschungsanwendungen
Anxiolytic and Analgesic Agents
Compounds derived from 2,3,4,5-tetrahydro-1-benzoxepin-4-amine have shown promising results as potential anxiolytic and analgesic agents . These compounds have been evaluated using various pharmacological tests such as the elevated plus maze (EPM) and open field (OF) tests for anxiolytic properties, and the tail flick (TF) and hot plate (HP) methods for analgesic effects .
Anti-Cancer Activity
Derivatives of 2,3,4,5-tetrahydro-1-benzoxepin-4-amine have been designed and synthesized with the introduction of alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs. These derivatives have demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, as indicated by their IC50 values .
Anti-Implantation Agents
Some 5-substituted derivatives of 2,3,4,5-tetrahydro-1-benzoxepin have been synthesized and evaluated for their anti-implantation activity . These studies have been conducted in mature female Sprague-Dawley rats, indicating potential applications in reproductive health and contraception .
Synthesis of Benzothiazepines
2,3,4,5-Tetrahydro-1-benzoxepin derivatives have been used in the synthesis of benzothiazepines . A method has been proposed for the synthesis of these compounds by reductive ring expansion, which could lead to the development of new condensed indole systems .
GABA A Receptor Interaction
The high anxiolytic activity of certain derivatives is explained by their pronounced interaction mainly with the benzodiazepine site of the GABA A receptor . This interaction is crucial for the development of drugs targeting anxiety disorders .
5-HT 2A Receptor Interaction
In addition to the GABA A receptor, some derivatives also show a prominent interaction with both the specific and allosteric sites of the 5-HT 2A receptor . This receptor is known to play a role in various central nervous system disorders, making these derivatives potential candidates for treating such conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRNYXTUAFFTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1-benzoxepin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)
![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)
![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)
![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)
![8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2854718.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854719.png)


![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-methoxybenzaldehyde](/img/structure/B2854726.png)